3'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone
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Overview
Description
3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with a 3,5-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 3’-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its mechanism may involve the inhibition or activation of specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: A reduced form of the compound with an alcohol group.
3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetic acid: An oxidized form with a carboxylic acid group.
3’-(3,5-Dimethylphenyl)-2,2,2-trifluoromethylbenzene: A related compound with a trifluoromethyl group directly attached to the benzene ring.
Uniqueness
3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethyl and acetophenone functionalities, which impart distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various chemical and biological contexts.
Properties
IUPAC Name |
1-[3-(3,5-dimethylphenyl)phenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-6-11(2)8-14(7-10)12-4-3-5-13(9-12)15(20)16(17,18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICQLTWINJBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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